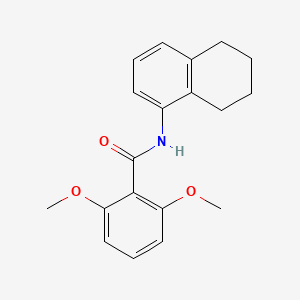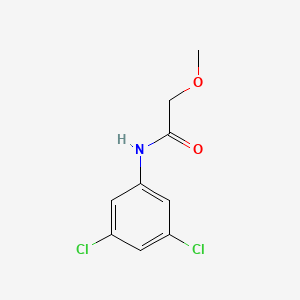
N-(3,5-dichlorophenyl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2-methoxyacetamide, commonly known as DCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCM is a white crystalline powder that is soluble in organic solvents like ethyl acetate and methanol.
作用机制
The exact mechanism of action of DCM is not fully understood. However, it is believed that DCM exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, DCM has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In neurodegenerative diseases, DCM has been shown to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with disease progression.
Biochemical and Physiological Effects
DCM has been shown to have various biochemical and physiological effects on the body. In cancer cells, DCM has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In neurodegenerative diseases, DCM has been shown to decrease the levels of beta-amyloid and tau proteins, which are associated with disease progression. In inflammatory diseases, DCM has been shown to decrease the levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
实验室实验的优点和局限性
One of the main advantages of using DCM in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, DCM is relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using DCM in lab experiments is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
未来方向
There are several future directions for DCM research, including exploring its potential therapeutic applications in other fields like cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of DCM and to identify potential drug targets. Furthermore, the development of novel DCM derivatives with improved efficacy and reduced toxicity is an area of active research.
Conclusion
In conclusion, DCM is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCM has been extensively studied for its potential use in cancer research, neuroscience, and immunology. While the exact mechanism of action of DCM is not fully understood, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in disease progression. Overall, DCM has shown promising results in various scientific research applications and is an area of active research for future therapeutic development.
合成方法
DCM can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline with 2-methoxyacetyl chloride in the presence of a base. This method yields DCM with a purity of over 95%, making it suitable for scientific research applications.
科学研究应用
DCM has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DCM has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, DCM has been studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. In immunology, DCM has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-5-9(13)12-8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIKEYUFTBGHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-methoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




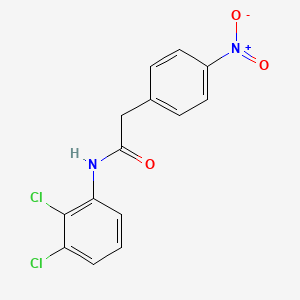
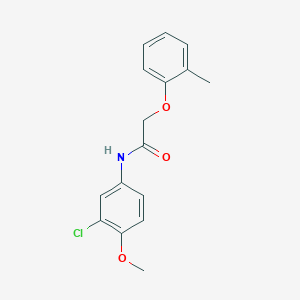
![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)
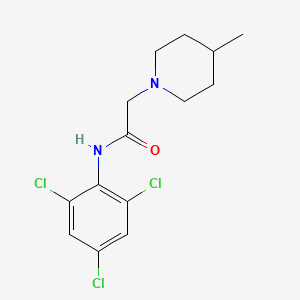

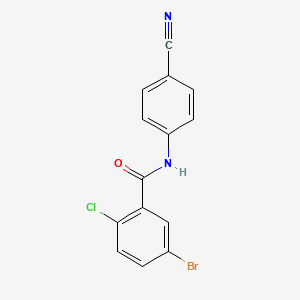
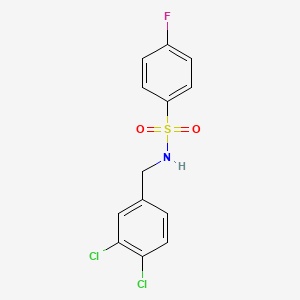
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
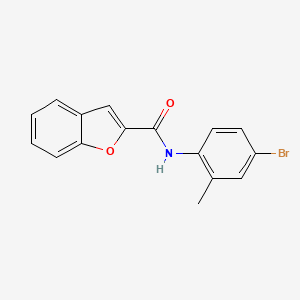
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
